REACTION_CXSMILES
|
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Cl[CH2:9][CH2:10][N:11]=[C:12]=[O:13].[H-].[Na+].[NH4+].[Cl-].[Na+].[Cl-]>C1COCC1>[CH:1]1([N:7]2[CH2:9][CH2:10][NH:11][C:12]2=[O:13])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3,4.5,6.7|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N
|
Name
|
|
Quantity
|
1.064 g
|
Type
|
reactant
|
Smiles
|
ClCCN=C=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.403 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at RT for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The mixture was poured into satd
|
Type
|
EXTRACTION
|
Details
|
extracted with THF (2×)
|
Type
|
WASH
|
Details
|
the combined organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
FILTRATION
|
Details
|
the resulting solid collected via filtration
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)N1C(NCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 650 mg | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 38.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |